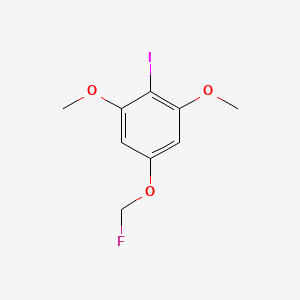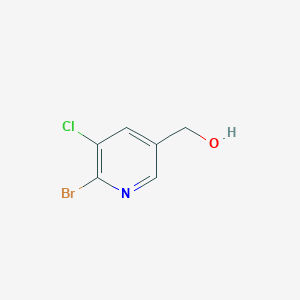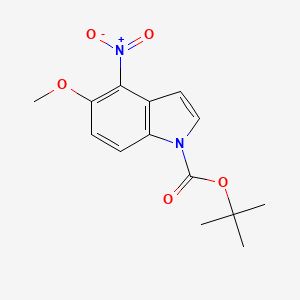![molecular formula C13H16O4S B14035486 2-Oxabicyclo[2.1.1]hexan-4-ylmethyl 4-methylbenzenesulfonate](/img/structure/B14035486.png)
2-Oxabicyclo[2.1.1]hexan-4-ylmethyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxabicyclo[2.1.1]hexan-4-ylmethyl 4-methylbenzenesulfonate is a chemical compound known for its unique bicyclic structure. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[2.1.1]hexan-4-ylmethyl 4-methylbenzenesulfonate typically involves the reaction of 2-Oxabicyclo[2.1.1]hexane with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxabicyclo[2.1.1]hexan-4-ylmethyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the sulfonate group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium tert-butoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted amines or ethers.
Oxidation Reactions: Products include sulfoxides or sulfones.
Reduction Reactions: Products include alcohols.
Wissenschaftliche Forschungsanwendungen
2-Oxabicyclo[2.1.1]hexan-4-ylmethyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Oxabicyclo[2.1.1]hexan-4-ylmethyl 4-methylbenzenesulfonate involves its interaction with nucleophiles and electrophiles. The sulfonate group acts as a good leaving group, facilitating substitution reactions. The bicyclic structure provides rigidity and stability, making it a useful scaffold in various chemical and biological applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxabicyclo[2.1.1]hexane: A precursor to the sulfonate derivative.
4-Methylbenzenesulfonyl Chloride: Used in the synthesis of the compound.
2-Oxabicyclo[2.2.1]heptane: A related bicyclic compound with different reactivity and applications.
Uniqueness
2-Oxabicyclo[2.1.1]hexan-4-ylmethyl 4-methylbenzenesulfonate is unique due to its combination of a rigid bicyclic structure and a reactive sulfonate group. This combination allows for a wide range of chemical transformations and applications in various fields .
Eigenschaften
Molekularformel |
C13H16O4S |
|---|---|
Molekulargewicht |
268.33 g/mol |
IUPAC-Name |
2-oxabicyclo[2.1.1]hexan-4-ylmethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H16O4S/c1-10-2-4-12(5-3-10)18(14,15)17-9-13-6-11(7-13)16-8-13/h2-5,11H,6-9H2,1H3 |
InChI-Schlüssel |
ZYCPUKAEMWBZRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC23CC(C2)OC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



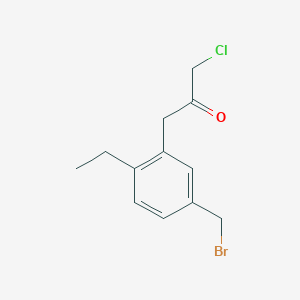

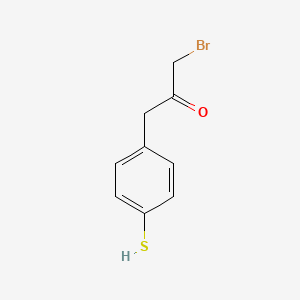


![Spiro[3.5]nonane-7-carbaldehyde](/img/structure/B14035435.png)
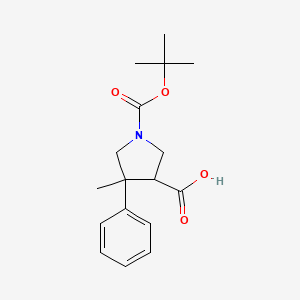
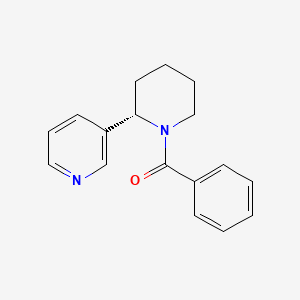
![6-Nitrospiro[benzo[b][1,4]oxazine-2,1'-cyclobutane]-3(4H)-thione](/img/structure/B14035469.png)
